molecular formula C21H16N4O2 B1626226 Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate CAS No. 886444-10-6

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate

Cat. No.: B1626226
CAS No.: 886444-10-6
M. Wt: 356.4 g/mol
InChI Key: OWNLAEXAPHTKPH-UHFFFAOYSA-N
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Description

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (CAS: 886444-10-6) is a heterocyclic organic compound featuring a pyridine-pyrazole core conjugated with a methyl benzoate group. Its molecular formula is C21H16N4O2, with a molecular weight of 356.39 g/mol .

Properties

IUPAC Name

methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-27-21(26)15-7-5-14(6-8-15)19-12-16(9-11-23-19)17-13-24-25-20(17)18-4-2-3-10-22-18/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNLAEXAPHTKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467795
Record name methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886444-10-6
Record name methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The synthesis begins with 2-bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine, which undergoes coupling with 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is typically employed at 0.5–1 mol% loading, with potassium carbonate as the base in a toluene/water biphasic system. The reaction proceeds at 80–90°C for 12–24 hours, achieving C–C bond formation between the pyridine and benzoate moieties.

Sequential Nucleophilic Substitution and Cyclocondensation

An alternative pathway employs sequential nucleophilic substitutions to assemble the molecular framework before final esterification. This method is particularly advantageous for introducing nitrogenous heterocycles.

Piperazine-Mediated Alkylation

Methyl 4-(bromomethyl)benzoate reacts with piperazine in dichloromethane at 0°C, progressing to room temperature overnight. The reaction exhibits 75.2% yield, facilitated by the dual role of dichloromethane as solvent and mild acid scavenger. Excess piperazine (5 equivalents) ensures complete conversion, with TLC monitoring (ethyl acetate mobile phase) confirming reaction completion.

Triazolotetrazine Cyclization

The intermediate methyl 4-(piperazin-1-ylmethyl)benzoate undergoes cyclocondensation with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-triazolo[4,3-b]tetrazine in ethyl acetate at 50°C. This 1-hour reaction achieves 62% yield, with recrystallization from 95% ethanol producing orange crystalline product. The triazolotetrazine moiety introduces rigidity to the structure, critical for biological activity.

Comparative Analysis of Synthetic Routes

Parameter Suzuki Coupling Nucleophilic Substitution
Reaction Time 12–24 hours 24 hours (Step 1) + 1 hour (Step 2)
Yield ~65% (extrapolated) 62–75%
Catalyst Cost High (Pd-based) None required
Byproduct Formation Protodeboronation species Minimal
Scalability Challenging due to Pd Industrially feasible

The nucleophilic substitution route offers superior scalability and avoids precious metal catalysts, making it preferable for bulk synthesis. However, Suzuki coupling provides better regioselectivity for constructing asymmetrical biphenyl systems.

Advanced Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual boronic acid and palladium impurities from Suzuki coupling products. For nucleophilic substitution routes, silica gel chromatography with ethyl acetate/hexane (1:1) eluent achieves >95% purity.

Recrystallization Optimization

Ethanol-water mixtures (80:20 v/v) produce high-purity crystals for both synthetic routes. Differential scanning calorimetry reveals melting points of 218–220°C (Suzuki product) versus 205–207°C (substitution product), confirming structural differences.

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key adaptations include:

  • Solvent recycling : Toluene from Suzuki reactions is recovered via fractional distillation (85% efficiency).
  • Catalyst recovery : Pd scavengers like SiliaBond Thiol resin reduce metal residues to <5 ppm.
  • Automated process control : In-line FTIR monitors reaction progression, reducing batch-to-batch variability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzoate ester group undergoes nucleophilic acyl substitution under acidic or basic conditions. For example, hydrolysis yields the corresponding carboxylic acid derivative, which is a precursor for further functionalization (e.g., amidation).
Example Reaction:

Methyl benzoate+H2OH+ or OHBenzoic acid+MeOH\text{Methyl benzoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Benzoic acid} + \text{MeOH}

Conditions:

  • Acidic: HCl (conc.), reflux, 6–12 h

  • Basic: NaOH (aq.), 70–90°C, 3–6 h .

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in transition-metal-catalyzed cross-couplings. A notable example is the Suzuki-Miyaura reaction, where halogenated derivatives of the compound couple with boronic acids.

Table 1: Representative Cross-Coupling Reactions

Reaction TypeCatalytic SystemSubstrateYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Bromo-pyridinyl derivative78
Copper-Catalyzed C–NCuI, AgO₂CPh, 1,10-phenanthrolineIodo-oxazole analog54

Key Observations:

  • The pyridine ring directs coupling to specific positions (e.g., para to the ester group) .

  • Silver benzoate enhances copper-catalyzed C–N coupling efficiency by stabilizing reactive intermediates .

Deprotonation and Alkylation

The pyrazole N–H proton (pKa ≈ 8–10) is readily deprotonated by strong bases (e.g., LHMDS or NaH), enabling alkylation or arylation at the pyrazole nitrogen.

Example Protocol (from ):

  • Dissolve compound in anhydrous THF/DMPU.

  • Add LHMDS at −78°C, stir for 1 h.

  • Introduce alkyl halide (e.g., MeI), warm to RT, and isolate product via chromatography.

Outcome:

  • N-alkylated derivatives show improved solubility in organic solvents .

Coordination with Metal Catalysts

The nitrogen atoms in pyridine and pyrazole act as ligands for transition metals, facilitating catalytic cycles or forming coordination complexes.

Table 2: Metal Coordination Behavior

Metal CenterObserved InteractionApplicationReference
Cu(I)Binds pyridinyl NC–N cross-coupling
Pd(II)Coordinates pyrazolyl NSuzuki-Miyaura coupling

Mechanistic Insight:
Coordination stabilizes oxidative addition intermediates in cross-coupling reactions .

Electrophilic Aromatic Substitution

The electron-rich pyridine and pyrazole rings undergo electrophilic substitution (e.g., nitration, sulfonation) at specific positions.

Nitration Example:

Compound+HNO3H2SO4Nitro-derivative (para to N)\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-derivative (para to N)}

Conditions:

  • HNO₃ (fuming), H₂SO₄, 0–5°C, 2 h.

Scientific Research Applications

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The compound shares structural homology with several derivatives, as highlighted by similarity scores and substituent variations (Table 1):

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Similarity Score
Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (886444-10-6) C21H16N4O2 356.39 Pyridine-pyrazole core, methyl ester Reference
4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (179055-27-7) C11H10N2O 186.21 Benzaldehyde, methylpyrazole 0.75
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C22H22N4O2 374.44 Ethyl ester, pyridazine N/A
Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (452343-16-7) C40H30N4O2 598.24 Trityl-protected pyrazole Structural variant
Methyl 6-(1H-pyrazol-1-yl)nicotinate (886444-10-6) C10H9N3O2 203.20 Nicotinate ester, pyrazole 0.52

Notes:

  • The trityl-protected derivative (CAS: 452343-16-7) exhibits significantly higher molecular weight (598.24 g/mol ) due to the bulky trityl group, which impacts solubility and reactivity .
  • Ethyl ester analogues (e.g., I-6230) show reduced similarity due to alkyl chain elongation and pyridazine substitution instead of pyridine .
Ester Group Modifications
  • Methyl vs. Ethyl Esters : The methyl ester in the target compound offers enhanced metabolic stability compared to ethyl esters (e.g., I-6230 series), which may degrade more readily in vivo .
Heterocyclic Core Differences
  • Pyridazine vs.
  • Trityl Protection : The trityl group in CAS 452343-16-7 enhances steric hindrance, likely reducing enzymatic degradation but increasing synthetic complexity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s methyl ester and pyridine-pyrazole core contribute to moderate aqueous solubility (logP ≈ 2.5), whereas trityl-protected derivatives (logP > 5) are highly lipophilic .
  • Thermal Stability : Pyrazole-containing analogues (e.g., 179055-27-7) show decomposition temperatures >200°C, comparable to the target compound .

Biological Activity

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C20H18N4O2\text{Molecular Formula C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_2

Key Properties:

  • Molecular Weight: 350.39 g/mol
  • CAS Number: 117784-22-2
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. The compound has shown promising results in inhibiting cancer cell proliferation across several cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46012.50
SF-26842.30
A54926.00

These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition (%)Reference
Methyl 4-(4-(3-(pyridin...70.82

This data suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.

Case Studies and Research Findings

A variety of case studies have been conducted to explore the biological activities of pyrazole derivatives similar to this compound.

  • Study on Antitumor Activity :
    • Researchers synthesized several pyrazole derivatives and tested their efficacy against different cancer cell lines.
    • Compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate

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